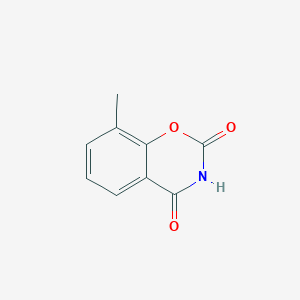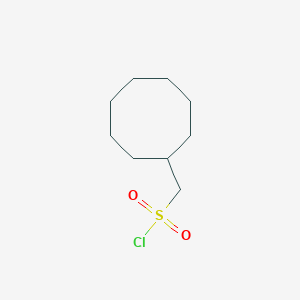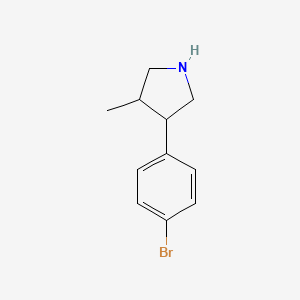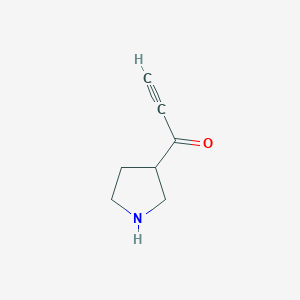
8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE is a chemical compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of a methyl group at the 8th position and a dihydro structure adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization with formaldehyde. The reaction is usually carried out in an organic solvent such as toluene or xylene, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-CHLORO-8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE-2,4-DIONE
- 2H-3,1-BENZOXAZINE-2,4 (1H)-DIONE, 6-CHLORO-8-METHYL-
- 3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE
Uniqueness
8-METHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE-2,4-DIONE stands out due to its specific substitution pattern and the presence of a dihydro structure, which imparts unique chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
24088-78-6 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
8-methyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)13-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) |
Clé InChI |
GFRDROUPIRHZFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)





![N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)


![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13220206.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)

